molecular formula C11H15ClFNS B1444596 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride CAS No. 1353989-69-1

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride

Cat. No. B1444596
M. Wt: 247.76 g/mol
InChI Key: MVMRKQURKRCBGM-UHFFFAOYSA-N
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Description

“2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClFNS . It has a molecular weight of 215.7 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.7 .

Scientific Research Applications

Stereochemistry and Pharmacology

Pyrrolidine derivatives, closely related to the compound , have been extensively studied for their pharmacological properties. These studies emphasize the importance of stereochemistry in the pharmacological profile of pyrrolidine-based compounds, such as phenylpiracetam and its methyl derivative. Research has shown that the configuration of stereocenters in these molecules significantly influences their biological properties, leading to the identification of more effective stereoisomers for potential therapeutic use (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structural component of "2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride," is widely recognized for its versatility in drug discovery. Its saturated nature and ability to introduce stereochemical complexity make it a valuable scaffold for developing new biologically active compounds. This versatility is enhanced by the pyrrolidine ring's contribution to the three-dimensional structure of molecules, which is crucial for interacting with biological targets (Li Petri et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMRKQURKRCBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride

CAS RN

1353989-69-1
Record name Pyrrolidine, 2-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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